molecular formula C12H21ClN4O B7970615 2-Hydrazino-1-(3-methylbutyl)-1H-benzimidazole hydrochloride hydrate

2-Hydrazino-1-(3-methylbutyl)-1H-benzimidazole hydrochloride hydrate

Cat. No.: B7970615
M. Wt: 272.77 g/mol
InChI Key: YHEGNKOYWHYJOC-UHFFFAOYSA-N
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Description

2-Hydrazino-1-(3-methylbutyl)-1H-benzimidazole hydrochloride hydrate is a benzimidazole derivative characterized by a hydrazine (-NH-NH₂) substituent at the 2-position and a branched 3-methylbutyl chain at the 1-position. The hydrochloride hydrate form enhances its solubility and stability, making it suitable for pharmaceutical and catalytic applications.

Properties

IUPAC Name

[1-(3-methylbutyl)benzimidazol-2-yl]hydrazine;hydrate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4.ClH.H2O/c1-9(2)7-8-16-11-6-4-3-5-10(11)14-12(16)15-13;;/h3-6,9H,7-8,13H2,1-2H3,(H,14,15);1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHEGNKOYWHYJOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=CC=CC=C2N=C1NN.O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Benzimidazole Core

The benzimidazole scaffold is typically synthesized via cyclization of o-phenylenediamine derivatives. In one protocol, 1H-benzimidazol-2-yl-thiol is generated by refluxing o-phenylenediamine with carbon disulfide (CS₂) in an ethanol-water mixture containing potassium hydroxide (KOH) at 80–90°C for 4–6 hours. This intermediate is then oxidized to 1H-benzimidazol-2-yl-sulfonic acid using potassium permanganate (KMnO₄) in a sodium hydroxide (NaOH) solution, followed by acidification with hydrochloric acid (HCl) to precipitate the sulfonic acid.

Alkylation with 3-Methylbutyl Groups

To install the 3-methylbutyl (isopentyl) substituent at the N1 position, the hydrazine intermediate is alkylated using 1-bromo-3-methylbutane in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is typically conducted at 60–80°C for 12–24 hours in the presence of a base like potassium carbonate (K₂CO₃) to deprotonate the benzimidazole nitrogen.

Hydrochloride Salt Formation and Hydration

The final step involves converting the free base to its hydrochloride salt by treating the compound with concentrated HCl in an anhydrous ethanol or diethyl ether solvent. Hydration is achieved by recrystallization from a water-ethanol mixture, yielding the hydrate form.

Table 1: Key Synthetic Steps and Conditions

StepReagents/ConditionsYield (%)Reference
CyclizationCS₂, KOH, EtOH-H₂O, 80°C75–85
OxidationKMnO₄, NaOH, HCl60–70
HydrazinationN₂H₄·H₂O, reflux80–90
Alkylation1-Bromo-3-methylbutane, K₂CO₃, DMF65–75
Salt formationHCl, EtOH90–95

Optimization of Reaction Parameters

Solvent Systems

The choice of solvent significantly impacts reaction efficiency. For cyclization, ethanol-water mixtures (3:1 v/v) optimize solubility of both o-phenylenediamine and CS₂. Alkylation proceeds more efficiently in DMF due to its high polarity, which stabilizes the transition state during nucleophilic substitution.

Temperature and Time

Controlled heating during cyclization (80–90°C) prevents decomposition of CS₂, while prolonged reflux durations (>6 hours) in the hydrazination step ensure complete conversion of the sulfonic acid to the hydrazine derivative. Overheating during alkylation (>90°C) risks side reactions such as elimination or polymerization.

Catalysis and Additives

The use of phase-transfer catalysts like tetrabutylammonium bromide (TBAB) in alkylation reactions improves yields by enhancing the solubility of potassium carbonate in DMF. Antioxidants such as ascorbic acid are occasionally added to hydrazine-containing reactions to prevent oxidative degradation.

Analytical Characterization

Spectroscopic Confirmation

  • IR Spectroscopy : The hydrazino group exhibits N–H stretching vibrations at 3370–3160 cm⁻¹, while C=N stretches from the benzimidazole core appear at 1600–1620 cm⁻¹.

  • ¹H NMR : Characteristic signals include the isopentyl chain’s methyl groups at 0.8–1.0 ppm (doublet) and the hydrazino NH protons as broad singlets near 11.3 ppm.

  • Mass Spectrometry : ESI-MS typically shows a [M+H]⁺ peak at m/z 218.3 for the free base, with the hydrochloride hydrate form yielding a cluster around m/z 272.8.

Purity Assessment

HPLC analysis using a C18 column (mobile phase: 0.1% TFA in acetonitrile-water) confirms purity >98% for clinical-grade material. Residual solvents are quantified via GC-MS, with limits adhering to ICH Q3C guidelines.

Challenges in Synthesis

Byproduct Formation

Common impurities include:

  • N-Nitrosamines : Generated if nitrosating agents (e.g., nitrites) contaminate reagents. Mitigated by using high-purity hydrazine and avoiding nitric acid in workup.

  • Dimerization Products : Occur during alkylation if stoichiometry is unbalanced. Controlled by slow addition of 1-bromo-3-methylbutane.

Scalability Issues

Large-scale reactions face exothermic risks during CS₂ addition and hydrazine reflux. Continuous flow systems have been proposed to enhance safety and consistency.

Comparative Analysis with Related Benzimidazoles

Table 2: Comparison of Alkylation Methods

CompoundAlkylating AgentSolventYield (%)
2-Hydrazino-1-(3-methylbutyl)-1H-benzimidazole1-Bromo-3-methylbutaneDMF65–75
2-Hydrazino-1-propyl-1H-benzimidazole1-BromopropaneDMSO60–70
2-Hydrazino-1-benzyl-1H-benzimidazoleBenzyl chlorideTHF55–65

The isopentyl group’s steric bulk necessitates longer reaction times compared to smaller alkyl chains, but it confers improved lipid solubility, enhancing bioavailability .

Chemical Reactions Analysis

Condensation Reactions with Carbonyl Compounds

The hydrazine moiety reacts with aldehydes and ketones to form hydrazones. This reaction is central to synthesizing derivatives with enhanced biological activity.

  • General Reaction :

    2-Hydrazino-benzimidazole+RCHO2-(RCH=N-NH)-benzimidazole+H2O\text{2-Hydrazino-benzimidazole} + \text{RCHO} \rightarrow \text{2-(RCH=N-NH)-benzimidazole} + \text{H}_2\text{O}
  • Conditions : Ethanol solvent under reflux (4–6 hours, 70–80°C) .

  • Key Findings :

    • Substituents on the aldehyde (e.g., hydroxy, methoxy) influence reaction efficiency and product stability .

    • IR spectroscopy confirms hydrazone formation via disappearance of N–H stretches (~3350 cm⁻¹) and appearance of C=N stretches (1600–1620 cm⁻¹) .

Table 1: Example Hydrazone Derivatives

Aldehyde UsedProduct StructureBiological ActivitySource
3-Hydroxybenzaldehyde2-(3-Hydroxybenzylidene)hydrazinylAnthelmintic (100% efficacy)
4-Methoxybenzaldehyde2-(4-Methoxybenzylidene)hydrazinylTubulin polymerization inhibitor

Cyclization Reactions

The hydrazine group facilitates cyclization to form fused heterocycles, which are pharmacologically relevant.

  • Example Reaction :

    2-Hydrazino-benzimidazoleΔTriazolo[1,5-a]benzimidazole+H2O\text{2-Hydrazino-benzimidazole} \xrightarrow{\Delta} \text{Triazolo[1,5-a]benzimidazole} + \text{H}_2\text{O}
  • Conditions : Thermal or acidic conditions (e.g., HCl, 100°C) .

  • Applications : Cyclized products show antiproliferative activity against cancer cell lines by inhibiting tubulin polymerization .

Nucleophilic Substitution

The hydrazino group acts as a nucleophile in reactions with electrophilic agents.

  • Reaction with Alkyl Halides :

    2-Hydrazino-benzimidazole+RX2-(R-NH-NH)-benzimidazole+HX\text{2-Hydrazino-benzimidazole} + \text{RX} \rightarrow \text{2-(R-NH-NH)-benzimidazole} + \text{HX}
  • Conditions : Room temperature, polar aprotic solvents (e.g., DMF).

  • Outcome : Alkylated derivatives exhibit improved solubility and bioavailability.

Oxidation Reactions

The hydrazine group is susceptible to oxidation, forming diazenium or azide intermediates.

  • Oxidizing Agents : KMnO₄, H₂O₂, or atmospheric O₂ .

  • Product : Benzimidazole-2-sulfonic acid derivatives (via intermediate oxidation states) .

Coordination Chemistry

The compound chelates metal ions via its hydrazine and benzimidazole nitrogen atoms.

  • Example Complexation :

    2-Hydrazino-benzimidazole+CuCl2Cu(II)-hydrazino-benzimidazole complex\text{2-Hydrazino-benzimidazole} + \text{CuCl}_2 \rightarrow \text{Cu(II)-hydrazino-benzimidazole complex}
  • Applications : Metal complexes are explored for antimicrobial and catalytic properties .

Table 2: Key Reaction Parameters

Reaction TypeSolventTemperatureYield (%)Citation
Hydrazone formationEthanol70–80°C75–90
CyclizationHCl (aq.)100°C60–70
AlkylationDMF25°C50–65

Mechanistic Insights

  • Tubulin Inhibition : Hydrazone derivatives bind to the colchicine site of tubulin, disrupting microtubule assembly (IC₅₀: 0.8–2.1 μM) .

  • DFT Studies : Electron-withdrawing substituents on the aldehyde enhance hydrazone stability and bioactivity .

Scientific Research Applications

Antiparasitic Activity

Recent studies have highlighted the compound's efficacy against parasitic infections. A series of benzimidazole derivatives, including hydrazones synthesized from 2-hydrazino-1-(3-methylbutyl)-1H-benzimidazole, demonstrated potent anthelmintic activity against Trichinella spiralis, outperforming traditional treatments such as albendazole and ivermectin . The mechanisms of action are believed to involve interference with tubulin polymerization in the parasites.

Antioxidant Properties

The synthesized derivatives exhibit significant radical scavenging abilities, suggesting potential applications in oxidative stress-related conditions. The antioxidant activity was assessed through various in vitro assays, indicating that these compounds could be beneficial in managing diseases linked to oxidative damage .

Anticancer Activity

The compound has also shown moderate antiproliferative effects against cancer cell lines, including MCF-7 breast cancer cells. The anticancer properties are attributed to the ability of the compounds to disrupt cellular processes essential for cancer cell survival .

Antiparasitic Studies

A comprehensive study involving the synthesis of hydroxyl and methoxy-substituted benzimidazole hydrazones revealed that compounds 5b and 5d achieved 100% effectiveness in killing T. spiralis larvae within 24 hours at concentrations of 50 and 100 μg/ml . This study underscores the potential of these derivatives as novel anthelmintics.

Antioxidant Assays

In vitro tests demonstrated that the hydroxyl-substituted benzimidazole derivatives exhibited superior antioxidant properties compared to other classes of compounds. This finding suggests their potential role in therapeutic strategies aimed at combating oxidative stress-related diseases .

Anticancer Mechanisms

The anticancer activity was explored through cell viability assays and tubulin polymerization studies, revealing that these compounds could effectively inhibit cancer cell growth by disrupting microtubule dynamics .

Comparative Data Table

Application AreaCompound EfficacyReference
Antiparasitic>100% effectiveness against T. spiralis
AntioxidantHigh radical scavenging ability
AnticancerModerate antiproliferative activity

Mechanism of Action

The mechanism of action of 2-Hydrazino-1-(3-methylbutyl)-1H-benzimidazole hydrochloride hydrate involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The benzimidazole ring can interact with DNA and other biomolecules, potentially disrupting their function and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s benzimidazole core is shared with several pharmacologically active agents and synthetic intermediates. Key structural comparisons include:

Compound Name Structural Features Functional Groups Key Applications References
2-Hydrazino-1-(3-methylbutyl)-1H-benzimidazole hydrochloride hydrate Benzimidazole core, 3-methylbutyl chain, hydrazine substituent, hydrochloride hydrate Hydrazine, tertiary amine, chloride Metal coordination, synthetic intermediate Inferred
Thiabendazole (2-(4-Thiazolyl)-1H-benzimidazole) Benzimidazole fused with thiazole ring Thiazole, benzimidazole Antifungal, anthelmintic
Sibutramine Related Compounds (e.g., USP Compound D) 3-Methylbutyl chain, cyclobutyl-chlorophenyl backbone, dimethylamine Tertiary amine, chloride Pharmaceutical impurities/analogues
(R)-2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole hydrate Sulfinyl group, trifluoroethoxy substituent Sulfoxide, trifluoroethoxy Antiulcer (proton pump inhibitor)
6-Chloro-7-methyl-3-[2-(hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine Benzodithiazine core, hydrazine-Schiff base, sulfone groups Hydrazine, sulfone, hydroxybenzylidene Synthetic intermediate, catalytic studies

Physicochemical Properties

  • Thermal Stability: Hydrazino-benzimidazole derivatives exhibit high melting points (>300°C), as seen in benzodithiazine analogs (e.g., 313–315°C decomposition) . This suggests strong intermolecular interactions, likely due to hydrogen bonding from the hydrazine and hydrate groups.
  • Solubility: The hydrochloride hydrate form improves aqueous solubility compared to non-ionic analogs (e.g., thiabendazole, which is sparingly soluble in water) .

Analytical Characterization

  • Spectroscopy : IR peaks for hydrazine (N-H stretch ~3200 cm⁻¹) and sulfone groups (1330–1160 cm⁻¹) align with benzodithiazine analogs .
  • Crystallography : SHELX software (widely used for small-molecule refinement) and ORTEP-3 (for graphical representation) are critical for structural confirmation, as demonstrated in related benzimidazole studies .

Biological Activity

2-Hydrazino-1-(3-methylbutyl)-1H-benzimidazole hydrochloride hydrate, a derivative of benzimidazole, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is part of a larger class of benzimidazole derivatives known for their pharmacological potential, including antiparasitic, anticancer, and antioxidant properties.

  • Molecular Formula : C12H21ClN4O
  • Molecular Weight : 272.77 g/mol
  • CAS Number : 615281-73-7

Biological Activity Overview

The biological activity of this compound is largely attributed to its structural features that allow it to interact with various biological targets.

Antiparasitic Activity

Recent studies indicate that benzimidazole derivatives exhibit significant antiparasitic properties. For instance, compounds structurally similar to 2-Hydrazino-1-(3-methylbutyl)-1H-benzimidazole have shown effectiveness against Trichinella spiralis, a parasitic roundworm responsible for trichinosis.

  • In Vitro Studies : A series of benzimidazolyl-2-hydrazones demonstrated higher anthelmintic activity compared to established treatments such as albendazole and ivermectin. For example, certain derivatives achieved 100% efficacy in killing parasitic larvae at concentrations as low as 50 μg/ml after 24 hours of incubation at 37 °C .
CompoundEfficacy (%)Concentration (μg/ml)Time (hrs)
5b1005024
5d1005024

Antioxidant Activity

The antioxidant capacity of benzimidazole derivatives is another area of interest. The introduction of hydroxyl groups in the phenyl moiety has been correlated with enhanced antioxidant activity, which may provide protective effects against oxidative stress induced by parasitic infections .

Anticancer Activity

Benzimidazole derivatives have also been investigated for their anticancer properties. Compounds similar to 2-Hydrazino-1-(3-methylbutyl)-1H-benzimidazole have shown moderate antiproliferative activity against cancer cell lines such as MCF-7 breast cancer cells. The mechanism is believed to involve interference with tubulin polymerization, a crucial process for cell division .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of benzimidazole derivatives:

  • Synthesis and Evaluation : A study synthesized various benzimidazolyl-2-hydrazones and evaluated their biological activities. The presence of multiple hydroxyl groups significantly enhanced their anthelmintic efficacy against T. spiralis .
  • Mechanistic Insights : Research has indicated that the biological effects of these compounds are linked to their ability to disrupt tubulin dynamics, which is essential for both antiparasitic and anticancer activities .

Q & A

Q. How can computational tools predict synthetic feasibility or biological targets?

  • Methodology :
  • Retrosynthetic Analysis : Use databases (e.g., Reaxys, PubChem) to identify precursors and reaction templates .
  • Docking Studies : Employ AutoDock Vina to predict binding affinities for kinase or protease targets.

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